5,6-dihydrospiro(8H-isoquino[1,2-b]quinazoline-6,1'-cyclohaexane)-8-one
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Overview
Description
8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one is a complex heterocyclic compound that features a spiro linkage between an isoquinoline and a quinazoline moiety
Preparation Methods
The synthesis of 8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one typically involves the condensation of isoquinoline derivatives with quinazoline precursors under specific reaction conditions. One common method includes the use of hydrazine hydrate and orthoformic acid ethyl ester, which facilitates the formation of the spiro linkage . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one can be compared to other spirocyclic compounds, such as:
5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1′-cycloheptane]-7(11H)-one: This compound also features a spiro linkage and exhibits antibacterial properties.
Spiroindolo[2,1-b]quinazoline-6,2′-[1,3,4]oxadiazoles: These compounds are known for their diverse biological activities, including antitumor and antimicrobial effects.
The uniqueness of 8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O |
---|---|
Molecular Weight |
316.4g/mol |
IUPAC Name |
spiro[5H-isoquinolino[1,2-b]quinazoline-6,1'-cyclohexane]-8-one |
InChI |
InChI=1S/C21H20N2O/c24-20-17-10-4-5-11-18(17)22-19-16-9-3-2-8-15(16)14-21(23(19)20)12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2 |
InChI Key |
QOMLWUGYYCHMTJ-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=NC5=CC=CC=C5C(=O)N24 |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=NC5=CC=CC=C5C(=O)N24 |
Origin of Product |
United States |
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